2-Hydroxytricosanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-hydroxy acids, including 2-hydroxytricosanoic acid, can be achieved through biocatalytic processes. For instance, the α-hydroxylation of long-chain carboxylic acids with molecular oxygen, catalyzed by α-oxidase from peas (Pisum sativum), has been demonstrated as a method to achieve optically pure 2-hydroxy acids (Adam et al., 1998). This process is noted for its high enantioselectivity and can be performed on a semipreparative scale.
Molecular Structure Analysis
2-Hydroxy acids’ molecular structure, specifically the presence and position of the hydroxyl group, plays a crucial role in determining their chemical behavior and properties. The absolute configuration of these acids can be determined using techniques such as gas-chromatographic comparison and exciton-coupled circular dichroism (ECCD) method, offering insights into their stereochemistry and molecular interactions (Adam et al., 1998).
Scientific Research Applications
Marine Sponge Analysis :
- Identified in the Caribbean sponge Amphimedon compressa.
- Found in phosphatidylethanolamine and phosphatidylserine.
- Constituted a significant portion of the total fatty acid mixture in the sponge (Carballeira & López, 2006).
Neuroscience and Metabolism :
- Studied for its involvement in brain biochemistry, particularly in the synthesis of cerebronic acid from lignoceric acid.
- Cerebronic acid is a major component of cerebrosides and sulfatides in the mammalian brain (Tatsumi, Murad, & Kishimoto, 1975).
Bioactive Mediator Synthesis :
- Involved in the synthesis of docosatrienes and resolvins, which are regulators in inflammation and resolution processes (Hong et al., 2003).
Dermatology :
- Alpha-hydroxy acids, which include 2-Hydroxytricosanoic acid, have applications in dermatology for improving the appearance of photoaged skin and correcting disorders of keratinization (Bernstein et al., 1997).
Neurometabolic Disorders :
- Related to D-2-Hydroxyglutaric aciduria, a neurometabolic disorder with various phenotypes including severe early-infantile encephalopathy (van der Knaap et al., 1999).
Environmental and Industrial Applications :
- Its derivatives have been studied in the context of wastewater treatment and in the degradation of antimicrobials like triclosan and triclocarban (Sirés et al., 2007).
Food Packaging :
- Hydroxyethylcellulose films containing hydroxy acids, including derivatives of 2-Hydroxytricosanoic acid, have potential applications in antimicrobial food packaging (El Fawal et al., 2020).
Liver Health :
- Citric acid, a related compound, has shown protective effects against liver damage in studies, highlighting the potential therapeutic applications of similar hydroxy acids (Salam, Sleem, & Shaffie, 2016).
properties
IUPAC Name |
2-hydroxytricosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLIRVAYJRWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949467 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxytricosanoic acid | |
CAS RN |
2718-37-8, 26632-12-2 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.